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Bicyclo[2.2.2]octan-2-amine, (S)- (9CI)

Cat. No.: B573926
CAS No.: 163580-79-8
M. Wt: 125.215
InChI Key: MCLJDHWIDXKUBS-RRQHEKLDSA-N
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Description

Significance of Chiral Amines and Related Structures in Enantioselective Transformations

Chiral amines are a cornerstone of asymmetric synthesis, serving as indispensable tools for the creation of enantiomerically pure compounds. Their utility stems from their ability to form chiral complexes with metal catalysts or to act as organocatalysts, thereby creating a chiral environment that directs the approach of reactants. This control over the spatial orientation of molecules is crucial in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules where a specific enantiomer is often responsible for the desired therapeutic or biological effect. The development of novel chiral amines and their derivatives continues to be a major focus of chemical research, aiming to improve efficiency, selectivity, and the scope of their applications. researchgate.netnih.gov

Historical Context of Bicyclo[2.2.2]octane Derivatives as Chiral Auxiliaries and Ligands

The use of the bicyclo[2.2.2]octane skeleton in asymmetric synthesis has a rich history, with its rigid structure being recognized early on as a desirable feature for a chiral scaffold. nih.gov While the specific compound (S)-Bicyclo[2.2.2]octan-2-amine has not been as extensively studied as some of its derivatives, the broader family of chiral bicyclo[2.2.2]octane-based amines has seen significant development.

A notable example is the successful application of cis-2,5-diaminobicyclo[2.2.2]octane as a chiral scaffold. researchgate.netacs.org This C₂-symmetric diamine has been utilized to create "salen" ligands that, when complexed with transition metals, catalyze a variety of enantioselective reactions with high efficiency. researchgate.netacs.org The synthesis of this diamine in its enantiopure form, starting from benzoic acid, marked a significant step in demonstrating the potential of the bicyclo[2.2.2]octane framework in asymmetric catalysis. researchgate.netacs.org

Another important derivative is 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a highly constrained bicyclic β-amino acid. nih.govacs.org The unique steric and conformational properties of ABOC and its derivatives have been exploited in the design of organocatalysts and chiral ligands for reactions such as the aldol (B89426) and Henry reactions. nih.govacs.org The development of these more complex derivatives has paved the way for considering simpler structures like (S)-Bicyclo[2.2.2]octan-2-amine as potential chiral building blocks.

Structural Features and Inherent Chirality of the Bicyclo[2.2.2]octane Framework Relevant to Asymmetric Catalysis

The bicyclo[2.2.2]octane framework is a highly rigid and symmetrical cage-like structure. nih.gov The introduction of a substituent, such as an amino group at the C2 position, breaks this symmetry and introduces chirality. In the case of (S)-Bicyclo[2.2.2]octan-2-amine, the stereochemistry at the C2 carbon is fixed, providing a defined chiral environment.

The rigidity of the bicyclo[2.2.2]octane scaffold is a key advantage in asymmetric catalysis. Unlike more flexible acyclic or monocyclic systems, the conformational freedom of the bicyclo[2.2.2]octane framework is significantly restricted. This rigidity helps to lock the chiral information provided by the (S)-amino group into a well-defined spatial orientation, which can lead to more effective stereochemical communication during a catalytic cycle. The steric bulk of the bicyclic cage can also play a crucial role in differentiating between the two faces of a prochiral substrate, leading to high levels of enantioselectivity. The fixed orientation of the amino group in (S)-Bicyclo[2.2.2]octan-2-amine makes it a promising candidate for directing stereoselective transformations.

Overview of Academic Research Trajectories for Bicyclo[2.2.2]octan-2-amine Derivatives

While direct applications of (S)-Bicyclo[2.2.2]octan-2-amine in asymmetric catalysis are not extensively documented in peer-reviewed literature, the research trajectory of its derivatives provides a strong indication of its potential. The academic focus has largely been on more functionalized analogs, which have demonstrated considerable success.

Research into cis-2,5-diaminobicyclo[2.2.2]octane has led to the development of a new class of salen-metal complexes. researchgate.netacs.org These catalysts have shown excellent performance in a range of reactions, including asymmetric cyclopropanation and Henry reactions, affording products with high enantiomeric excess. researchgate.net This success underscores the value of the bicyclo[2.2.2]octane scaffold in creating a well-defined and effective chiral pocket around a metal center. researchgate.netacs.org

Similarly, the development of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) and its derivatives has opened up new avenues in organocatalysis. nih.govacs.org Tripeptides incorporating the ABOC structure have been used as catalysts in the aldol reaction, achieving high enantioselectivity. nih.govacs.org Furthermore, a diamine derivative of ABOC has been successfully employed as a ligand in copper-catalyzed asymmetric Henry reactions. nih.govacs.org

The research on these more complex derivatives suggests that the simpler (S)-Bicyclo[2.2.2]octan-2-amine molecule holds untapped potential as a chiral auxiliary or ligand. Future research may focus on the synthesis of N-substituted derivatives of (S)-Bicyclo[2.2.2]octan-2-amine to fine-tune its steric and electronic properties for specific catalytic applications.

Data from Analogous Chiral Bicyclo[2.2.2]octane Derivatives

To illustrate the potential of the bicyclo[2.2.2]octane scaffold in asymmetric catalysis, the following table summarizes results from reactions using a well-studied diamine derivative.

ReactionCatalyst/LigandSubstrateProductEnantiomeric Excess (ee)Reference
Asymmetric CyclopropanationCobalt(II)-salen complex of cis-2,5-diaminobicyclo[2.2.2]octane1,1-disubstituted alkenesCyclopropane derivativesHigh researchgate.net
Asymmetric Henry ReactionCopper(I)-salen complex of reduced cis-2,5-diaminobicyclo[2.2.2]octaneAromatic aldehydes and nitromethaneβ-nitro alcoholsExcellent researchgate.net

This table presents data for a derivative of the title compound to showcase the effectiveness of the general scaffold.

Properties

CAS No.

163580-79-8

Molecular Formula

C8H15N

Molecular Weight

125.215

IUPAC Name

(3S)-bicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2/t6?,7?,8-/m0/s1

InChI Key

MCLJDHWIDXKUBS-RRQHEKLDSA-N

SMILES

C1CC2CCC1CC2N

Synonyms

Bicyclo[2.2.2]octan-2-amine, (S)- (9CI)

Origin of Product

United States

Synthetic Methodologies for Enantiomerically Pure Bicyclo 2.2.2 Octan 2 Amine Derivatives and Precursors

Stereoselective Construction of the Bicyclo[2.2.2]octane Core

The principal challenge in the synthesis of enantiopure bicyclo[2.2.2]octan-2-amine lies in the initial construction of the chiral bicyclic skeleton. Various methodologies have been developed to achieve this, including asymmetric cycloadditions, organocatalytic routes, and the resolution of racemic intermediates.

Asymmetric Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction is a powerful tool for the construction of the bicyclo[2.2.2]octane core. Asymmetric variants of this reaction, utilizing chiral auxiliaries or catalysts, provide an effective means to introduce stereocenters with high control.

A notable approach involves the diastereoselective Diels-Alder reaction of 1,3-cyclohexadiene (B119728) with a chiral β-nitroacrylate. This method has been successfully employed to synthesize enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids. The chiral auxiliary, derived from (R)- or (S)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl) benzoic acid, directs the cycloaddition to yield the desired diastereomer, which can then be transformed into the target amino alcohol derivatives. epa.gov

Another strategy utilizes a copper-mediated oxidative dearomatization of phenols to generate ortho-quinols in situ, which then undergo a [4+2] dimerization cascade to form bicyclo[2.2.2]octenones with high enantioselectivity. nih.gov For instance, the oxidation of carvacrol (B1668589) using a chiral sparteine-copper complex afforded the corresponding bicyclo[2.2.2]octenone dimer in 99% enantiomeric excess (ee). nih.gov These enones are versatile intermediates that can be further elaborated to the desired amine derivatives.

Furthermore, a cobalt(II) complex of a chiral N,N'-dioxide has been shown to catalyze the asymmetric Diels-Alder reaction of racemic norcaradienes with enone derivatives, affording complex tricyclo[3.2.2.0]nonenes with high diastereo- and enantioselectivity. rsc.org This kinetic resolution process provides access to functionalized bridged bicyclic systems that can serve as precursors to bicyclo[2.2.2]octane derivatives.

Organocatalytic Approaches to Chiral Bicyclo[2.2.2]octanones

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, and it has been successfully applied to the construction of bicyclo[2.2.2]octanones.

A synergistic organocatalytic system employing a combination of a chiral secondary amine (e.g., a proline derivative) and a cinchona alkaloid has been developed for the tandem Michael addition-aldol cyclization of 2-cyclohexenone and α-substituted aldehydes. rsc.orgrsc.org This dual-catalyst system provides access to bicyclo[2.2.2]octan-2-ones with high diastereoselectivity (up to >10:1) and enantioselectivity (up to 90% ee). rsc.orgrsc.org The resulting 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one can be obtained in crystalline form, facilitating its purification and further transformation. nih.gov

More recently, a highly enantioselective organocatalytic tandem o-hydroxylative phenol (B47542) dearomatization-[4+2] reaction has been reported. acs.org This methodology utilizes a chiral oxaziridinium organocatalyst, which can be generated in situ from an amine precatalyst, to afford bicyclo[2.2.2]octenones with excellent enantioselectivity (e.g., 99:1 er for the synthesis of (+)-biscarvacrol). acs.org

A metal-free formal [4+2] cycloaddition reaction between α'-ethoxycarbonyl cyclohexenone and nitroolefins, mediated by an organic base, has also been developed to produce bicyclo[2.2.2]octane-1-carboxylates in good yields and with excellent enantioselectivities. rsc.org These carboxylates are valuable intermediates for the synthesis of various natural products and their analogues.

Organocatalytic Synthesis of Chiral Bicyclo[2.2.2]octanones
ReactantsCatalyst SystemProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
2-Cyclohexenone and PhenylacetaldehydeProline derivative and Cinchona alkaloid6-Hydroxy-5-phenylbicyclo[2.2.2]octan-2-one>10:190% rsc.orgrsc.org
2,5-Disubstituted PhenolsChiral Oxaziridinium OrganocatalystBicyclo[2.2.2]octenone derivativesN/Aup to 99:1 er acs.org
α'-Ethoxycarbonyl cyclohexenone and NitroolefinsOrganic BaseBicyclo[2.2.2]octane-1-carboxylates>20:1up to 97% rsc.org

Resolution Techniques for Racemic Bicyclo[2.2.2]octane Intermediates

Classical resolution of racemic mixtures remains a viable and often practical approach for obtaining enantiomerically pure bicyclo[2.2.2]octane intermediates.

Enzymatic Resolution Methods (e.g., Immobilized Lipases)

Enzymatic kinetic resolution is a highly effective method for separating enantiomers, often proceeding with high selectivity and under mild conditions. Lipases are particularly useful for the resolution of alcohols and esters.

The kinetic resolution of racemic secondary alcohols with a bicyclo[2.2.2]octane skeleton can be achieved with high enantioselectivity using lipases. jocpr.com For example, the enzymatic resolution of (±)-bicyclo[2.2.2]octan-2-ol can be performed via transesterification using an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol. mdpi.com The efficiency of such resolutions is often dependent on the immobilization support and the reaction medium. nih.gov

Enzymatic Resolution of Bicyclo[2.2.2]octane Intermediates
SubstrateEnzymeReaction TypeProduct(s)Enantiomeric Excess (ee)Reference
(±)-Bicyclo[2.2.2]octan-2-olImmobilized Candida antarctica lipase B (CALB)Transesterification(R)-Bicyclo[2.2.2]octan-2-yl acetate (B1210297) and (S)-Bicyclo[2.2.2]octan-2-olHigh mdpi.com
(±)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-2-one derivativesImmobilized Candida antarctica lipase B on octadecyl-SepabeadsHydrolysisEnantiopure alcohol and unreacted acetateHigh researchgate.net
Diastereomeric Salt Formation and Fractional Recrystallization

The formation of diastereomeric salts by reacting a racemic amine or carboxylic acid with a chiral resolving agent is a classical and widely used method for enantiomer separation. libretexts.org The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org

For instance, racemic 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid has been successfully resolved into its enantiomers through the formation of diastereomeric salts with a chiral amine. rsc.orgmathnet.ru After separation of the diastereomeric salts by crystallization, the enantiomerically pure dicarboxylic acid can be liberated. This dicarboxylic acid can then be converted to the corresponding diamine.

Similarly, racemic bicyclic β-amino acid esters have been resolved using O,O'-dibenzoyltartaric acid to form diastereomeric salts. rsc.org The separated diastereomers can then be hydrolyzed to the corresponding enantiomerically pure β-amino acids. While a direct resolution of (±)-bicyclo[2.2.2]octan-2-amine via this method is not extensively detailed in the provided context, the principle is directly applicable. A suitable chiral acid, such as tartaric acid or mandelic acid, could be used to form diastereomeric salts with the racemic amine, which could then be separated by fractional crystallization. libretexts.org

Enantioselective Synthesis of Bicyclo[2.2.2]octan-2-amine and its Diamine Derivatives

Direct enantioselective synthesis of bicyclo[2.2.2]octan-2-amine and its diamine analogues often involves the transformation of the chiral bicyclic precursors discussed previously.

One approach to chiral bicyclo[2.2.2]octane diamines starts from benzoic acid, which is converted to a racemic bicyclo[2.2.2]octane-2,5-dicarboxylic acid. After resolution of the dicarboxylic acid, a Curtius rearrangement can be employed to convert the carboxylic acid groups into amine functionalities, yielding the enantiopure cis-2,5-diaminobicyclo[2.2.2]octane.

Another strategy for the synthesis of enantiopure 1,2-diaminobicyclo[2.2.2]octane derivatives involves starting from a bicyclic β-amino acid. Both Curtius and Hofmann rearrangements have been explored for the conversion of the carboxylic acid to an amine. Interestingly, the Hofmann rearrangement proved to be more effective for the unsaturated bicyclic precursor, leading to the desired diamine in good yield.

The enantioselective synthesis of (S)-bicyclo[2.2.2]octan-2-amine can be envisioned from the corresponding enantiomerically pure bicyclo[2.2.2]octan-2-one. The chiral ketone, obtained through methods described in section 2.1, can be converted to the oxime, followed by stereoselective reduction to yield the desired (S)-amine. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Stereospecific Functionalization of Bicyclo[2.2.2]octanone Precursors

The synthesis of enantiopure (S)-bicyclo[2.2.2]octan-2-amine often commences with the asymmetric synthesis of a bicyclo[2.2.2]octanone precursor. The chirality is typically introduced during the construction of the bicyclic framework, ensuring the correct stereochemistry in the final amine product.

Organocatalysis has emerged as a powerful tool for this purpose. One notable method involves a one-pot Michael addition-aldol reaction between 2-cyclohexenone and phenylacetaldehyde, which can be scaled up to produce key intermediates like 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one. researchgate.net This crystalline product can then be transformed into versatile starting materials for chiral diene ligands. researchgate.net

Another advanced approach is the asymmetric dearomative tandem annulation between 3-nitroindoles and 7-oxo-5-heptenals. rsc.org This method utilizes modularly designed organocatalysts, self-assembled from cinchona-squaramide and D-proline, to construct complex indoline-fused bicyclo[2.2.2]octanes with excellent enantioselectivities (up to >99% ee). rsc.org

Furthermore, metal-free tandem reactions provide rapid access to a range of bicyclo[2.2.2]octane-1-carboxylates with high yields and enantioselectivities. rsc.orgrsc.org These methods often employ a formal [4+2] cycloaddition and are amenable to large-scale preparation, facilitating broader synthetic applications. rsc.org Asymmetric allylindation of mono-dioxolane protected 1,3-cyclohexadione is another strategy that enables the enantioselective synthesis of bridgehead hydroxylated bicyclo[2.2.2]octane derivatives. lu.se

Table 1: Selected Stereospecific Syntheses of Bicyclo[2.2.2]octanone Precursors

Reaction Type Reactants Catalyst/Conditions Product Yield Enantiomeric Excess (ee) Reference
Michael/Aldol (B89426) Tandem 2-Cyclohexenone, Phenylacetaldehyde Proline derivatives 6-Hydroxy-5-phenylbicyclo[2.2.2]octan-2-one 34% (recrystallized) 73% researchgate.net
Dearomative Tandem Annulation 3-Nitroindoles, 7-Oxo-5-heptenals Cinchona-squaramide/D-proline Indoline-fused bicyclo[2.2.2]octanes Good >99% rsc.org
Formal [4+2] Cycloaddition α′-ethoxycarbonyl cyclohexenone, Nitroolefin Organic Base (3 mol%) Bicyclo[2.2.2]octane-1-carboxylates Good Excellent rsc.orgrsc.org
Asymmetric Allylindation Mono-dioxolane protected 1,3-cyclohexadione Asymmetric Indium Reagent Bridgehead hydroxyl bicyclo[2.2.2]octane derivatives N/A N/A lu.se

N/A: Data not available in the provided search results.

Reductive Amination Routes to Bicyclo[2.2.2]octane Amine Scaffolds

Once a chiral bicyclo[2.2.2]octanone precursor is obtained, reductive amination provides a direct and efficient route to the desired amine. This reaction typically involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine or enamine intermediate, which is then reduced in situ to the final amine.

A common procedure for this transformation on the bicyclo[2.2.2]octanone core involves using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent in a methanol (B129727) solvent. This one-pot method is advantageous as it avoids the isolation of the intermediate imine, thereby reducing waste and simplifying the workflow. However, the reaction can be affected by the significant steric hindrance inherent in the bicyclic framework.

Another established pathway to the amine is through the reduction of an oxime intermediate. The bicyclo[2.2.2]octanone is first reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. This oxime is then reduced to the amine, often through catalytic hydrogenation using palladium-on-carbon (Pd/C) in an ethanol (B145695) solvent under a hydrogen atmosphere, which can achieve nearly quantitative yields.

The use of polymer-supported reagents in orchestrated multi-step sequences has also been shown to be effective for the synthesis of functionalized bicyclo[2.2.2]octanes, where a reductive amination step is a key part of the sequence. rsc.org This approach allows for the generation of libraries of compounds without the need for traditional chromatographic purification. rsc.org

Table 2: Reagents for Reductive Amination of Bicyclo[2.2.2]octanone

Method Amine Source Reducing Agent Solvent Key Features
Direct Reductive Amination Ammonium Acetate Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH) One-pot procedure, bypasses intermediate isolation.
Oxime Reduction Hydroxylamine HCl (forms oxime) Palladium-on-Carbon (Pd/C), H₂ Ethanol (EtOH) Two-step process, often results in high yields.
Polymer-Supported Synthesis Various Amines Polymer-supported borohydride N/A Suitable for library generation, avoids chromatography. rsc.org

Direct Enantiopure Synthesis from Simpler Precursors (e.g., Benzoic Acid to cis-2,5-Diaminobicyclo[2.2.2]octane)

A highly innovative strategy for obtaining enantiopure bicyclo[2.2.2]octane amines involves a multi-step synthesis starting from simple, achiral precursors like benzoic acid. A notable example is the synthesis of enantiopure cis-2,5-diaminobicyclo[2.2.2]octane, a scaffold designed to enhance the chirality and expand the applications of traditional diamine ligands. nih.govresearchgate.net

The synthesis commences with a Birch reduction of benzoic acid to produce 1,4-cyclohexadiene-1-carboxylic acid. researchgate.net This diene then undergoes a Diels-Alder reaction with a suitable dienophile. The resulting bicyclic dicarboxylic acid is racemic and requires resolution. This is achieved by forming diastereomeric amides with a chiral amine, followed by separation and hydrolysis to yield the enantiomerically pure dicarboxylic acid. researchgate.net

The final key step involves converting the carboxylic acid groups into amine functionalities. A Curtius rearrangement is employed for this transformation. The dicarboxylic acid is treated to form a bis-acyl azide, which then rearranges upon heating, followed by hydrolysis of the intermediate isocyanates to yield the target diamine, such as (-)-cis-2,5-diaminobicyclo[2.2.2]octane. researchgate.net This enantiopure diamine has proven to be an excellent ligand in a variety of asymmetric catalytic reactions, including cyclopropanations and Henry "nitroaldol" condensations, after being converted into salen-metal complexes. nih.gov

This synthetic route demonstrates the feasibility of constructing complex, enantiopure bicyclic amines from readily available starting materials, showcasing the power of combining classic reactions like the Birch reduction and Diels-Alder cycloaddition with stereoselective resolutions and functional group transformations. nih.govresearchgate.net

Derivatization Strategies and Chiral Ligand Design from Bicyclo 2.2.2 Octan 2 Amine Scaffolds

Synthesis of Chiral Diamine Ligands Based on Bicyclo[2.2.2]octane Frameworks

Chiral diamines are a cornerstone of asymmetric catalysis, and the bicyclo[2.2.2]octane scaffold offers a unique three-dimensional structure that enhances chirality transfer. By modifying this core structure, researchers have developed potent ligands for a variety of stereoselective reactions.

The synthesis of enantiomerically pure cis-2,5-diaminobicyclo[2.2.2]octane is a key step in developing advanced chiral ligands. A notable synthetic route commences from benzoic acid to produce the diamine in its enantiopure form. researchgate.netnih.govacs.org This scaffold is considered an improvement upon the classic trans-1,2-diaminocyclohexane, aiming to enhance intrinsic chirality and broaden its applications in asymmetric synthesis. researchgate.netnih.govacs.org The (1R,2R,4R,5R) enantiomer is commonly used in subsequent derivatizations. researchgate.netnih.gov

The prepared cis-2,5-diaminobicyclo[2.2.2]octane readily undergoes condensation with various salicylaldehydes to generate imine derivatives. researchgate.netnih.govacs.org These derivatives are highly effective "salen" type ligands, capable of encapsulating transition metals and other metals to form stable complexes. researchgate.netnih.govacs.org The synthesis of the salen ligand can be achieved in high yield by refluxing the diamine with aldehydes like 3,5-di-tert-butylsalicylaldehyde in an ethanol (B145695) and water mixture. chemrxiv.org A variety of salen–metal complexes have been prepared using this ligand, with many being crystalline, allowing for detailed structural analysis through X-ray crystallography. researchgate.netacs.org For instance, five different metal-salen complexes were synthesized and characterized, demonstrating the versatility of this bicyclic diamine scaffold. chemrxiv.org Mechanochemical, solvent-free methods have also been successfully employed for the synthesis of these salen ligands and their metal complexes. chemrxiv.org

The rigid bicyclo[2.2.2]octane framework imparts distinct structural features to the resulting salen ligands, which are crucial for asymmetric induction. Computational analysis reveals a large dihedral angle and a significant nitrogen-to-nitrogen separation (4.27 Å), which creates a larger, well-defined chiral pocket around the metal center compared to ligands based on diaminocyclohexane. researchgate.net This defined architecture leads to consistent and predictable stereochemical outcomes in catalyzed reactions. researchgate.netnih.gov

Plausible reaction models suggest that the metal-coordinated substrate is positioned in a quadrant beneath the bicyclic scaffold. researchgate.netnih.gov In this orientation, one face of the substrate is effectively blocked by an aryl ring of the salen ligand, leaving the opposite face open for nucleophilic attack. researchgate.netnih.gov

These ligands can be fine-tuned sterically and electronically to optimize catalytic properties. nih.gov For example, modifying substituents on the benzenoid rings of the salen ligand enhanced the efficiency of a cobalt(II)-salen complex in the asymmetric cyclopropanation of alkenes. nih.gov Similarly, chromium(III) complexes have been used to catalyze hetero-Diels-Alder cycloadditions. nih.govacs.org

Reduction of the imine functions to secondary amines yields [H4]salen ligands. A copper(I) complex of such a ligand proved to be a highly efficient catalyst for the asymmetric Henry (nitroaldol) reaction, favoring the syn product with high enantiomeric excess. nih.govrsc.org This catalyst was successfully applied in the synthesis of beta-blocker drugs like (S)-Propanolol. nih.govacs.org

Table 1: Performance of a Copper(I)-[H4]salen Complex in the Asymmetric Henry Reaction

Development of Chiral Diene Ligands Derived from Bicyclo[2.2.2]octane Derivatives

Chiral diene ligands have recently emerged as a powerful class of ligands for transition metal-catalyzed asymmetric reactions, often showing advantages over traditional phosphorus and nitrogen-based ligands in terms of catalytic activity and enantioselectivity. acs.org The bicyclo[2.2.2]octane skeleton provides a robust and effective platform for the design of these diene ligands.

C2-symmetric bicyclo[2.2.2]octadienes, often abbreviated as bod*, have proven to be highly effective ligands, particularly in rhodium-catalyzed asymmetric reactions. bu.eduorganic-chemistry.org The synthesis of these ligands is straightforward and typically starts with the optical resolution of racemic bicyclo[2.2.2]octa-2,5-dione. bu.edu The enantiomerically pure diketone is then converted to a ditriflate, which undergoes a palladium-catalyzed cross-coupling reaction with organometallic reagents (e.g., Grignard reagents) to install substituents at the 2- and 5-positions, yielding the desired C2-symmetric diene. bu.edunih.gov

These ligands have demonstrated exceptional performance in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines with arylboroxines, producing diarylmethylamines with high enantioselectivity (95-99% ee). bu.eduorganic-chemistry.orgnih.gov The (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) ligand, in particular, has shown superiority over well-established chiral phosphorus ligands in both enantioselectivity and catalytic activity for this transformation. organic-chemistry.org The high efficiency is attributed to the steric influence of the phenyl groups on the diene, which dictates a favored coordination pathway. organic-chemistry.org

Table 2: Rhodium-Catalyzed Asymmetric Arylation using Ph-bod Ligand*

To broaden the scope and utility of bicyclo[2.2.2]octadiene ligands, unified strategies for the synthesis of diverse structures, including unsymmetrical (C1-symmetric) derivatives, have been developed. acs.orgnih.govacs.org One effective approach features a chiral oxazaborolidinium-catalyzed asymmetric Diels–Alder reaction to construct the bicyclo[2.2.2]octane framework enantioselectively. acs.orgnih.govacs.org This method leads to a pivotal ketone intermediate that serves as a common precursor for both C1- and C2-symmetric chiral dienes. acs.orgnih.gov This strategy provides a valuable alternative to methods relying on optical resolution and allows for greater structural diversity in the synthesized ligands, which is beneficial for exploring new asymmetric transformations. acs.orgnih.gov

Steric and Electronic Tuning of Bicyclo[2.2.2]octadiene Ligands

The rigid, C2-symmetric framework of bicyclo[2.2.2]octadiene makes it an excellent scaffold for the design of chiral ligands. The strategic introduction of substituents at the C2 and C5 positions allows for the fine-tuning of both steric and electronic properties, which is crucial for optimizing enantioselectivity and catalytic activity in asymmetric reactions.

Introduction of Aromatic Substituents (e.g., Phenyl, Benzyl (B1604629), Substituted Phenyl)

The incorporation of aromatic groups such as phenyl, benzyl, and substituted phenyls onto the bicyclo[2.2.2]octadiene skeleton is a key strategy for modifying ligand properties. These substituents provide steric bulk that can effectively control the approach of substrates to the metal center, thereby influencing the stereochemical outcome of the reaction.

C2-symmetric bicyclo[2.2.2]octa-2,5-dienes featuring benzyl, phenyl, and various substituted phenyl groups at the 2 and 5 positions have been synthesized in enantiomerically pure forms. nih.govbu.edu A common synthetic route starts from the enantiomerically pure (1R,4R)-bicyclo[2.2.2]octane-2,5-dione, which is then converted to a ditriflate. bu.edu Subsequent palladium-catalyzed cross-coupling reactions with the appropriate Grignard reagents (e.g., PhCH₂MgBr or PhMgBr) yield the desired 2,5-disubstituted dienes. bu.edu

These chiral diene ligands have proven highly effective in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. nih.gov For instance, the use of (R,R)-Ph-bod*, a ligand with phenyl groups on the bicyclo[2.2.2]octadiene skeleton, has demonstrated high enantioselectivity (up to 99% ee) and high catalytic activity in these additions for both cyclic and linear substrates. nih.govkyoto-u.ac.jp The steric influence of the phenyl groups on the diene ligand is believed to be a key factor in achieving this high level of stereocontrol.

The structural rigidity of the bicyclo[2.2.2]octane core constrains the phenyl substituents into specific orientations, creating a well-defined chiral environment around the metal center. This precise spatial arrangement is critical for effective enantioselection during catalysis.

LigandSubstituentApplicationEnantiomeric Excess (ee)
(R,R)-Bn-bodBenzylRh-catalyzed asymmetric arylationNot specified
(R,R)-Ph-bodPhenylRh-catalyzed asymmetric 1,4-additionUp to 99% nih.gov
Substituted Ph-bod*Substituted PhenylRh-catalyzed asymmetric 1,4-additionHigh nih.gov
Ferrocenyl Group Incorporation for Electronic Modification

Beyond steric tuning, the electronic properties of bicyclo[2.2.2]octadiene ligands can be modulated by introducing substituents with distinct electronic characteristics. The ferrocenyl group, known for being a strongly electron-donating aryl substituent, has been incorporated into these scaffolds to enhance catalytic performance. kyoto-u.ac.jpnih.gov Its electronic properties are comparable to those of primary alkyl groups; it is a better electron donor than a methyl group but weaker than an ethyl group. nih.gov

A chiral diene ligand, (R,R)-Fc,Ph-bod, which features a ferrocenyl group and a phenyl group on the bicyclo[2.2.2]octa-2,5-diene skeleton, has been synthesized. rsc.org The rhodium complex of this ligand was tested in the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. rsc.org It was found that the enantioselectivity achieved with the ferrocenyl-containing ligand was generally higher than that observed with the C2-symmetric (R,R)-Ph-bod, which has two phenyl groups. rsc.org Similarly, higher enantioselectivity was reported with tetrafluorobenzobicyclo[2.2.2]octatriene (tfb) ligands substituted with ferrocenyl groups (Fc-tfb*) compared to their phenyl counterparts. kyoto-u.ac.jp

These results suggest that the electron-rich nature of the ferrocenyl group can significantly improve the catalytic activity and enantioselectivity of the metal complex. kyoto-u.ac.jprsc.org The unique steric and electronic characteristics of the ferrocenyl substituent, which differ significantly from classical benzenoid aryl groups, are credited for these enhanced properties. nih.gov

Formation of Metal-Ligand Complexes for Asymmetric Catalysis

The derivatized bicyclo[2.2.2]octane scaffolds serve as the chiral backbone for ligands that coordinate with transition metals, forming complexes capable of catalyzing a wide range of asymmetric transformations.

Transition Metal Complexes with Salen Ligands Derived from Bicyclo[2.2.2]octanediamine

A particularly effective class of ligands is the Salen type, which can be derived from chiral diamines. The use of cis-2,5-diaminobicyclo[2.2.2]octane as a C2-symmetric scaffold provides a new avenue for developing potent Salen-metal catalysts. nih.govresearchgate.net This diamine can be synthesized in enantiopure form and condensed with various salicylaldehydes to generate Salen-type ligands. nih.govresearchgate.net These tetradentate N₂O₂ ligands are excellent for encapsulating transition metals. nih.govresearchgate.netchemrxiv.org

A key advantage of this system is the ability to tune the steric and electronic properties of the Salen ligand by modifying the salicylaldehyde (B1680747) precursor. This allows for the optimization of the resulting metal complex for specific catalytic applications. nih.govresearchgate.net

Cobalt-Salen complexes are well-established catalysts in asymmetric synthesis. nih.gov A Cobalt(II)-Salen complex derived from the cis-2,5-diaminobicyclo[2.2.2]octane scaffold has demonstrated high efficiency in asymmetric cyclopropanation reactions. nih.govresearchgate.net The catalytic performance of this complex could be further enhanced through electronic tuning of the Salen ligand. Specifically, replacing one of the tert-butyl groups in each benzenoid ring of the Salen ligand with a methoxy (B1213986) substituent led to improved catalytic efficiency. nih.govresearchgate.net

MetalLigand SystemApplicationKey Finding
Cobalt(II)Salen derived from cis-2,5-diaminobicyclo[2.2.2]octaneAsymmetric cyclopropanationLigand modification (tert-butyl to methoxy) enhanced catalytic efficiency. nih.govresearchgate.net

Copper complexes with Salen-type ligands are also effective catalysts. By reducing the imine functions of the Salen ligand derived from the bicyclooctane scaffold to secondary amines, a Copper(I)-Salen complex was formed. nih.govresearchgate.net This catalyst proved to be highly efficient for asymmetric Henry ("nitroaldol") condensation reactions. nih.govresearchgate.net The predictable stereochemical outcome of reactions catalyzed by these Salen-metal complexes derived from the diaminobicyclo[2.2.2]octane scaffold highlights their value in asymmetric synthesis. nih.govresearchgate.net

MetalLigand SystemApplicationKey Finding
Copper(I)Reduced Salen derived from cis-2,5-diaminobicyclo[2.2.2]octaneAsymmetric Henry condensationExcellent catalytic efficiency was achieved. nih.govresearchgate.net
Chromium(II) and Chromium(III) Complexes

Chromium complexes incorporating ligands derived from the bicyclo[2.2.2]octane skeleton have demonstrated significant catalytic activity. Specifically, a chiral "salen" type ligand synthesized from cis-2,5-diaminobicyclo[2.2.2]octane has been used to prepare both Chromium(II) and Chromium(III) complexes. nih.govresearchgate.net These complexes have proven to be effective catalysts in key carbon-carbon bond-forming reactions. researchgate.net

The Cr(II) complex catalyzes the enantioselective Nozaki-Hiyama-Kishi (NHK) allylation of aromatic aldehydes, producing homoallylic alcohols. researchgate.net The Cr(III) complex, on the other hand, is an effective catalyst for enantioselective hetero-Diels-Alder cycloadditions. researchgate.net The rigidity of the bicyclic diamine backbone is crucial for establishing a well-defined chiral environment around the chromium center, leading to high levels of stereocontrol in these transformations.

Catalyst SystemReaction TypeSubstrate ExampleProduct TypeEnantiomeric Excess (ee)
Cr(II)-salen complexNozaki-Hiyama-Kishi AllylationAromatic AldehydesHomoallylic AlcoholsNot specified
Cr(III)-salen complexHetero-Diels-AlderDienes and AldehydesDihydropyranonesNot specified

Rhodium(I) Complexes with Bicyclo[2.2.2]octadiene Ligands

Chiral bicyclo[2.2.2]octa-2,5-diene (bod) has emerged as a highly effective class of ligands for Rhodium(I)-catalyzed asymmetric reactions. nih.govbu.eduorganic-chemistry.org These C2-symmetric dienes, such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod), coordinate to a rhodium(I) precursor to generate catalysts that exhibit exceptional performance in 1,4-conjugate additions of organoboron reagents to various electron-deficient olefins. bu.eduorganic-chemistry.orgrsc.org

In the asymmetric arylation of N-tosylarylimines with arylboroxines, the [Rh(I)-Ph-bod*] catalyst system has achieved outstanding results, producing chiral diarylmethylamines with high yields and enantioselectivities, often exceeding 95% ee. bu.eduorganic-chemistry.org The catalyst's effectiveness is attributed to the steric influence of the phenyl groups on the diene, which dictates a favored coordination pathway and ensures efficient chiral recognition. organic-chemistry.org These diene ligands have shown clear superiority over many traditional chiral phosphorus ligands in both enantioselectivity and catalytic activity for this transformation. organic-chemistry.org

The versatility of these Rh(I)-bod* complexes extends to the conjugate addition to α,β-unsaturated ketones, providing access to β-substituted carbonyl compounds with high enantiomeric purity. nih.govrsc.org The electronic properties of the bicyclo[2.2.2]octadiene ligand can be tuned to further enhance catalytic efficiency. nih.gov

LigandSubstrateArylating AgentProductYield (%)Enantiomeric Excess (ee) (%)
(R,R)-Ph-bodN-tosylbenzaldiminePhenylboroxine(R)-N-(Diphenylmethyl)-4-methylbenzenesulfonamide9899
(R,R)-Ph-bodN-(4-methoxybenzylidene)-4-methylbenzenesulfonamidePhenylboroxine(R)-N-[(4-methoxyphenyl)(phenyl)methyl]-4-methylbenzenesulfonamide9998
(R,R)-Ph-bodN-(4-chlorobenzylidene)-4-methylbenzenesulfonamide(4-Methoxyphenyl)boroxine(R)-N-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide9999
(R,R)-Ph-bodN-(2-naphthylmethylene)-4-methylbenzenesulfonamidePhenylboroxine(R)-4-Methyl-N-[(naphthalen-2-yl)(phenyl)methyl]benzenesulfonamide9995

Data sourced from Hayashi et al. bu.eduorganic-chemistry.org

Iridium(I) Complexes with Bicyclo[2.2.2]octadiene Ligands

In addition to rhodium catalysis, chiral bicyclo[2.2.2]octadiene ligands have been successfully employed in Iridium(I)-catalyzed reactions. acs.org A notable application is the kinetic resolution of secondary allylic carbonates. acs.orgethz.ch In this process, an in-situ generated Ir(I) complex, derived from precursors like [IrCl(COE)₂]₂ (where COE is cyclooctene) and a chiral bicyclo[2.2.2]octadiene ligand, selectively catalyzes the allylation of a nucleophile (e.g., phenol) with one enantiomer of the racemic allylic carbonate. acs.org

This selective reaction allows for the recovery of the unreacted allylic carbonate with high enantiomeric purity (up to 98% ee). acs.org The corresponding allylic ether product is also formed in an enantioenriched form. The bicyclo[2.2.2]octadiene ligands proved to be more effective in this transformation than related [2.2.1]-norbornadiene-based ligands, which resulted in lower reactivity or catalyst inactivation. acs.org The convenient preparation of these chiral diene ligands, for instance from (R)- or (S)-carvone, makes them an attractive option for asymmetric iridium catalysis. acs.org

LigandSubstrate (Allylic Carbonate)Recovered Carbonate Yield (%)Recovered Carbonate ee (%)Phenyl Ether Yield (%)Phenyl Ether ee (%)
Ligand 1d rac-Methyl (1-phenylallyl) carbonate40984882
Ligand 1d rac-Methyl (1-(naphthalen-2-yl)allyl) carbonate38935077
Ligand 1d rac-Methyl (E)-(1-phenylbut-2-en-1-yl) carbonate28>954545
Ligand 1c rac-Methyl (1-phenylallyl) carbonate38924980

Ligands 1c and 1d are different substituted chiral bicyclo[2.2.2]octadiene ligands as described by Carreira et al. acs.org

Applications of Bicyclo 2.2.2 Octan 2 Amine Derived Catalysts in Asymmetric Transformations

Enantioselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules from simpler precursors. Catalysts derived from the bicyclo[2.2.2]octane scaffold have been instrumental in advancing this field, proving particularly effective in asymmetric arylation, cycloaddition, and aldol-type reactions.

Asymmetric Arylation Reactions

The asymmetric addition of aryl groups to imines is a powerful method for synthesizing optically active diarylmethylamines, which are significant structural motifs in many biologically active compounds. Research has shown that C2-symmetric diene ligands based on the bicyclo[2.2.2]octane skeleton are highly effective for the rhodium-catalyzed asymmetric arylation of N-tosylarylimines with arylboroxines. wiley-vch.deresearchgate.net

A key ligand in this area is (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene, known as (R,R)-Ph-bod. wiley-vch.de This chiral diene, when complexed with a rhodium catalyst, demonstrates superior performance in terms of both enantioselectivity and catalytic activity compared to widely used chiral phosphorus ligands like BINAP and SEGPHOS under similar conditions. researchgate.net The synthesis of a variety of diarylmethylamines has been achieved with excellent enantioselectivity, often reaching 95-99% ee. researchgate.net The high efficacy of the Ph-bod ligand is attributed to the steric influence of the phenyl groups on the diene, which effectively controls the coordination of the substrates to the metal center. wiley-vch.de

The reaction is typically performed using a rhodium precursor such as [RhCl(C2H4)2]2 with the chiral diene ligand, an arylboroxine as the arylating agent, and a base like potassium hydroxide. researchgate.net The scope of the reaction is broad, accommodating various substituted N-tosylarylimines and arylboroxines to produce a diverse library of chiral diarylmethylamines. wiley-vch.deresearchgate.net

Table 1: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines using (R,R)-Ph-bod* Ligand
EntryArylimine (Ar¹)Arylboroxine (Ar²)Product Yield (%)Enantiomeric Excess (ee %)
1PhenylPhenyl9898
24-ChlorophenylPhenyl9898
34-MethoxyphenylPhenyl9897
42-NaphthylPhenyl9596
5Phenyl4-Methoxyphenyl9798
6Phenyl4-Trifluoromethylphenyl9898
74-Chlorophenyl4-Methoxyphenyl9899

Data sourced from supporting information and text of relevant research articles. wiley-vch.deresearchgate.net

The conjugate addition of aryl groups to α,β-unsaturated ketones is a fundamental C-C bond-forming reaction that generates chiral β-aryl ketones, valuable intermediates in organic synthesis. Chiral C2-symmetric dienes derived from the bicyclo[2.2.2]octane framework have emerged as highly successful ligands for the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to both cyclic and acyclic enones. researchgate.net

Ligands such as (1R,4R)-2,5-dibenzylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Bn-bod) and its phenyl-substituted counterpart ((R,R)-Ph-bod) have been successfully applied, providing high catalytic activity and enantioselectivities up to 99% ee. researchgate.netorganic-chemistry.org Another highly effective ligand features a tertiary alcohol substituent on the bicyclo[2.2.2]octadiene scaffold. organic-chemistry.org This ligand, readily prepared from the terpene (R)-α-phellandrene via a Diels-Alder reaction, has demonstrated exceptional performance, affording addition products with up to 99.5% ee. organic-chemistry.org The success of these ligands is attributed to the rigid and well-defined chiral pocket created by the bicyclic backbone, which effectively dictates the facial selectivity of the nucleophilic attack on the coordinated enone. organic-chemistry.org The reaction demonstrates a broad substrate scope, with high yields and enantioselectivities observed for various arylboronic acids and α,β-unsaturated ketones. researchgate.netorganic-chemistry.org

Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition to Enones using Bicyclo[2.2.2]octadiene Ligands
EntryEnoneArylboronic AcidLigandProduct Yield (%)Enantiomeric Excess (ee %)
12-CyclohexenonePhenylboronic acid(R,R)-Bn-bod>9999
22-CyclopentenonePhenylboronic acid(R,R)-Bn-bod>9997
3(E)-5-Phenyl-3-penten-2-onePhenylboronic acid(R,R)-Bn-bod*9894
42-Cyclohexenone4-Methoxyphenylboronic acidLigand 9¹9999
52-Cyclohexenone3-Chlorophenylboronic acidLigand 9¹9999
62-CyclopentenonePhenylboronic acidLigand 9¹9898

¹Ligand 9 is a tertiary alcohol-substituted bicyclo[2.2.2]octadiene. organic-chemistry.org Data sourced from relevant research articles. researchgate.netorganic-chemistry.org

Asymmetric Cycloaddition Reactions

Chiral cyclopropanes are important structural motifs found in numerous natural products and pharmaceutical agents. The asymmetric cyclopropanation of alkenes provides a direct route to these valuable compounds. A notable advancement in this area involves the use of a Co(II)-Salen complex derived from cis-2,5-diaminobicyclo[2.2.2]octane. nih.gov This chiral diamine serves as a scaffold for a Salen-type ligand, which coordinates with cobalt(II) to form a highly effective catalyst for the asymmetric cyclopropanation of 1,1-disubstituted alkenes. nih.gov

The catalyst's efficiency can be fine-tuned by modifying the electronic and steric properties of the Salen ligand. For instance, substituting one of the tert-butyl groups on the ligand's benzene (B151609) rings with a methoxy (B1213986) group was found to enhance the catalytic performance. nih.gov A proposed reaction model suggests that the substrate coordinates to the cobalt center within a chiral pocket formed by the bicyclooctane scaffold and the Salen ligand. One face of the alkene is shielded by an aryl ring of the ligand, leaving the other face open for stereoselective attack, leading to a consistent and predictable stereochemical outcome. nih.gov This catalytic system was successfully employed in an improved synthesis of the cyclopropane-containing drug candidate Synosutine. nih.gov

Table 3: Co(II)-Salen Catalyzed Asymmetric Cyclopropanation
EntryAlkene SubstrateCatalyst SystemProduct Application
11,1-Disubstituted AlkenesCo(II)-Salen derived from cis-2,5-diaminobicyclo[2.2.2]octaneSynthesis of chiral cyclopropanes
2Specific precursor alkeneMethoxy-substituted Co(II)-Salen complexImproved synthesis of Synosutine

Detailed yield and enantioselectivity data were not specified in the provided context. nih.gov

Asymmetric Aldol-Type Reactions

The aldol (B89426) reaction is one of the most powerful tools for constructing carbon-carbon bonds and creating new stereocenters. The development of organocatalytic versions of this reaction has been a major focus of research. In this context, derivatives of the bicyclo[2.2.2]octane system have been explored as chiral organocatalysts. organic-chemistry.org

Specifically, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a highly constrained bicyclic β-amino acid, has been incorporated into tripeptide structures. organic-chemistry.org These ABOC-containing peptides function as effective organocatalysts in the direct asymmetric aldol reaction. The rigid bicyclic structure of the ABOC residue imparts a well-defined conformation onto the peptide, creating a chiral environment that promotes high enantioselectivity in the formation of aldol products. organic-chemistry.org This approach highlights the utility of leveraging the conformational rigidity of the bicyclo[2.2.2]octane scaffold within a peptide framework to achieve effective asymmetric induction in covalent organocatalysis. organic-chemistry.org

Table 4: Asymmetric Aldol Reaction using ABOC-Derived Organocatalysts
Catalyst TypeReactionKey FeatureOutcome
Tripeptides containing 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC)Covalent organo-catalysis of the aldol reactionHighly constrained bicyclic β-amino acid scaffoldA range of aldol products with high enantioselectivity

Specific substrate, yield, and enantioselectivity data were not detailed in the provided context. organic-chemistry.org

Enantioselective Carbon-Heteroatom Bond Forming Reactions

The enantioselective insertion of carbenoids into silicon-hydrogen (Si-H) bonds is a direct and efficient method for synthesizing valuable chiral organosilanes. Rhodium(I) complexes featuring chiral diene ligands derived from the bicyclo[2.2.2]octane framework have emerged as effective catalysts for this transformation. acs.org

Specifically, a C₁-symmetric chiral diene ligand incorporating the bicyclo[2.2.2]octadiene skeleton has been shown to induce promising results in the Rh(I)-catalyzed Si-H insertion of α-diazoesters. acs.org In the reaction between methyl α-diazophenylacetate and dimethylphenylsilane, the use of a rhodium(I) complex with a Hayashi diene ligand, which is based on the bicyclo[2.2.2]octadiene structure, yielded the corresponding chiral α-silyl ester with high yield and enantioselectivity. acs.org The reaction proceeds under mild conditions, highlighting the efficiency of this catalytic system. acs.orgresearchgate.net Further optimization with more sterically demanding ester groups on the diazoacetate, such as tert-butyl, can lead to even higher enantioselectivities. acs.org

Table 2: Rh(I)/Bicyclo[2.2.2]octadiene-Catalyzed Asymmetric Si-H Insertion acs.orgacs.org

DiazoesterSilane (B1218182)Yield (%)Enantiomeric Excess (ee, %)
Methyl α-diazophenylacetateDimethylphenylsilane8285
Phenyl α-diazophenylacetateDimethylphenylsilane9495
tert-Butyl α-diazophenylacetateDimethylphenylsilane9599

The enantioselective insertion of carbenes into O-H bonds represents a powerful strategy for the synthesis of chiral ethers. A significant challenge in this area, particularly with diarylcarbenes, is the catalyst's ability to differentiate between the two aryl groups. A cationic Rh(I) complex paired with a chiral diene ligand has been successfully developed for this purpose. researchgate.net

The structure of the chiral diene ligand, specifically the bicyclo[2.2.2]octadiene skeleton, plays a crucial role in achieving stereocontrol. researchgate.net A C₂-symmetric diene ligand featuring N,N-diisopropylamide groups on the bicyclo[2.2.2]octadiene framework significantly improves both yield and enantioselectivity in the insertion of diaryl diazomethanes into the O-H bond of alcohols. This catalytic system enables access to a wide array of gem-diarylmethine ethers with high efficiency. researchgate.net The reaction likely proceeds through a cationic Rh(I)-diarylcarbene intermediate, where the chiral ligand environment dictates the enantioselective outcome. researchgate.net

Table 3: Enantioselective O-H Insertion with Diaryl Diazomethanes using a Cationic Rh(I)/Chiral Diene Catalyst researchgate.net

Diaryl DiazomethaneAlcoholYield (%)Enantiomeric Excess (ee, %)
DiphenyldiazomethaneMethanol (B129727)9883
(4-Methoxyphenyl)(phenyl)diazomethaneMethanol9588
(4-Chlorophenyl)(phenyl)diazomethaneEthanol (B145695)9685

Asymmetric O-H Insertion Reactions

Kinetic Resolution Processes

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Catalysts derived from the bicyclo[2.2.2]octane framework have found application in such processes. For instance, Ni(II) complexes prepared with N,N'-disubstituted derivatives of (S,S)-bicyclo[2.2.2]octane-2,3-diamine have been screened for their catalytic activity in asymmetric addition reactions, which can operate via a kinetic resolution mechanism. researchgate.net

Furthermore, the concept of dynamic kinetic resolution, where the less reactive enantiomer is racemized in situ, allows for the theoretical conversion of an entire racemic starting material into a single enantiomer of the product. Processes involving derivatives of the bicyclo[2.2.2]octane skeleton have been developed for this purpose. An example is the dynamic kinetic resolution of a quinuclidinone, which contains a bicyclo[2.2.2]octane core structure, to selectively produce the (S)-isomer. google.com The rigid and well-defined chiral environment provided by the bicyclo[2.2.2]octane scaffold is instrumental in achieving the high levels of discrimination required for efficient kinetic resolution. acs.org

Based on a comprehensive review of the available scientific literature, there is no direct evidence to support the use of catalysts derived from Bicyclo[2.2.2]octan-2-amine, (S)- (9CI) in the iridium-catalyzed kinetic resolution of allyl carbonates.

While research has been conducted on the iridium-catalyzed kinetic resolution of allylic carbonates utilizing chiral ligands based on the bicyclo[2.2.2]octane framework, the specific ligands employed are chiral bicyclo[2.2.2]octadienes . bohrium.comnih.govbu.edu The synthesis of these effective diene ligands has been documented starting from precursors such as (R)- or (S)-carvone or through synthetic routes involving Diels-Alder reactions to construct the bicyclic core. bohrium.comresearchgate.netnih.govacs.orgresearchgate.netorganic-chemistry.org

Furthermore, other derivatives of the bicyclo[2.2.2]octane scaffold, including diamines and amino acids, have been developed and applied in various other asymmetric catalytic reactions, but not in the context of the iridium-catalyzed kinetic resolution of allyl carbonates. nih.govacs.org

Therefore, as there is no published research detailing the synthesis of the relevant iridium catalysts from "Bicyclo[2.2.2]octan-2-amine, (S)- (9CI)" for the specified application, an article on this specific topic cannot be generated.

Mechanistic Insights and Stereochemical Models in Asymmetric Catalysis with Bicyclo 2.2.2 Octane Scaffolds

Elucidation of Catalyst Active Species and Reaction Intermediates

The active species in catalysis involving bicyclo[2.2.2]octane scaffolds is highly dependent on the specific reaction and the functional groups appended to the bicyclic core.

In metal-catalyzed reactions, derivatives like cis-2,5-diaminobicyclo[2.2.2]octane are used to form chiral salen-type ligands that coordinate with various transition metals, including Cr, Co, Cu, and Rh. researchgate.netnih.govacs.org For instance, condensation of the diamine with salicylaldehydes produces salen ligands which encapsulate metal ions to form the active catalytic complexes. nih.govacs.org These well-defined metal complexes are the primary active species. For example, chromium(III)-salen complexes derived from this scaffold have been shown to be effective catalysts for hetero-Diels-Alder reactions and Nozaki-Hiyama-Kishi allylations. acs.orgresearchgate.net Similarly, a copper(I) complex formed with a reduced version of the salen ligand (containing secondary amines) effectively catalyzes asymmetric Henry (nitroaldol) condensations. researchgate.netnih.gov

In the realm of organocatalysis, the bicyclo[2.2.2]octane amine moiety is directly involved in the formation of transient reactive intermediates. In reactions involving α,β-unsaturated aldehydes or ketones, the amine catalyst typically forms nucleophilic enamine or electrophilic iminium ion intermediates. rsc.orgrsc.org For example, in the Michael addition of ketones to nitro-olefins catalyzed by a primary amine-thiourea, the reaction proceeds through the formation of an enamine from the ketone and the primary amine catalyst. rsc.org The existence of these intermediates is often supported by ESI-MS analysis and mechanistic studies. rsc.org In other systems, such as the synthesis of bicyclo[2.2.2]octan-2-ones, a synergistic effect between a chiral secondary amine and a tertiary amine (like a Cinchona alkaloid) is proposed, where the secondary amine generates the enamine intermediate from an α,β-unsaturated aldehyde. rsc.orgbohrium.com

Stereochemical Control Mechanisms

The high degree of enantioselectivity achieved with bicyclo[2.2.2]octane-based catalysts stems from a combination of steric and electronic effects that precisely control the approach of the substrate to the reactive center.

The rigid bicyclic framework creates a well-defined chiral pocket that dictates the orientation of the reacting partners. In salen-metal complexes derived from cis-2,5-diaminobicyclo[2.2.2]octane, plausible reaction models suggest that the metal-coordinated substrate is positioned in a specific quadrant beneath the bicyclic scaffold. researchgate.netnih.govresearchgate.net This arrangement effectively blocks one face of the substrate with a bulky aryl ring from the salen ligand, leaving the other face open for attack by the nucleophile. researchgate.netnih.govresearchgate.net This predictable stereochemical outcome highlights how the catalyst scaffold enforces a specific substrate geometry, leading to high enantioselectivity. researchgate.netnih.gov

The conformational rigidity of the bicyclo[2.2.2]octane core is a key feature for effective stereocontrol. nih.govacs.org This constrained geometry minimizes conformational ambiguity, leading to a more organized transition state. For example, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) is a highly constrained bicyclic β-amino acid with drastically reduced conformational freedom, which strongly influences the spatial orientation of appended functionalities. nih.govacs.org

In some catalyst systems, ligands can adopt specific "closed" or "open" conformations that directly impact selectivity. Computational studies on other stereoselective transformations have shown that unexpected "closed" conformations of a ligand's benzyl (B1604629) group can be vital for stabilization of the favored transition state through attractive non-covalent interactions, while also introducing destabilizing torsional strain in the transition state leading to the minor product. rsc.org Similarly, new chiral cyclopentadienyl (B1206354) rhodium(I) complexes fused with a C₂-symmetric bicyclo[2.2.2]octane ring have been developed. bohrium.com Structural analysis revealed that the side wall of the optimal catalyst is uniquely shaped compared to other common catalysts, which may explain its superior performance in asymmetric C-H activation reactions. bohrium.com

Non-covalent interactions (NCIs), such as hydrogen bonding and π-π stacking, are critical in stabilizing the key transition states that determine enantioselectivity. rsc.orgacs.org In bifunctional catalysts, such as primary amine-thioureas, the thiourea (B124793) moiety activates the electrophile (e.g., a nitro-olefin) via hydrogen bonding, holding it in a fixed orientation relative to the enamine nucleophile generated by the amine part of the catalyst. rsc.org

Computational studies have become indispensable for visualizing and quantifying these subtle interactions. For instance, in a copper-catalyzed enantioselective cycloaddition, DFT and Independent Gradient Model based on Hirschfeld partition (IGMH) analysis revealed that the transition state leading to the major (S)-enantiomer was stabilized by a greater number of stronger CH-π interactions between the chiral ligand and the substrate compared to the transition state for the minor (R)-enantiomer. chemrxiv.org Similarly, detailed computational analysis of a palladium-catalyzed conjugate addition showed that stereoselectivity was primarily governed by favorable aryl-aryl non-covalent contacts between the ligand and the substrates. rsc.org These stabilizing interactions lower the energy of the desired transition state relative to its diastereomeric counterpart. rsc.orgchemrxiv.org

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity that are often difficult to probe experimentally. nih.govnih.gov

DFT calculations are widely used to map the potential energy surfaces of catalytic cycles, identify the structures of intermediates and transition states, and calculate their relative energies. rsc.orgnih.gov By comparing the activation energies (ΔG‡) for the competing pathways leading to the (R) and (S) products, the enantioselectivity of a reaction can be predicted and rationalized. chemrxiv.orgnih.gov

For example, in an asymmetric bromocyclization, DFT calculations (at the B3LYP-D3/6-31G(d) level for geometry optimization and M06-2X/6-311+G(d,p) for single-point energies) were used to analyze the four possible transition states leading to the different product enantiomers. nih.gov The calculations correctly predicted the major product by identifying the transition state with the lowest Gibbs free energy. nih.gov In another study of a Michael reaction catalyzed by a bifunctional amine-thiourea, DFT calculations at the B3LYP/6-31G(d) level were employed to determine the transition state structures for the formation of both enantiomers, providing clear evidence for the proposed reaction mechanism and the mode of substrate activation. rsc.org These computational models allow researchers to visualize the precise three-dimensional arrangement of atoms in the transition state, revealing the key steric clashes or stabilizing non-covalent interactions responsible for stereochemical control. rsc.orgrsc.orgacs.org

Data Tables

Table 1: Representative Asymmetric Reactions Catalyzed by Bicyclo[2.2.2]octane Derivatives

Catalyst Type Reaction Key Mechanistic Feature Reference
Cr(III)-Salen from cis-2,5-diaminobicyclo[2.2.2]octane Hetero-Diels-Alder Substrate coordination in a chiral pocket researchgate.net, researchgate.net
Cu(I)-Salen from cis-2,5-diaminobicyclo[2.2.2]octane Henry (Nitroaldol) Reaction Formation of a defined metal-salen active species nih.gov
ABOC-containing Tripeptide Aldol (B89426) Reaction Covalent organocatalysis via enamine intermediate nih.gov, acs.org
Primary Amine-Thiourea Michael Addition Dual activation via enamine and H-bonding rsc.org
Chiral CpRh-Bicyclo[2.2.2]octane Complex C-H Activation Steric control by a rigid fused-ring ligand bohrium.com

Table 2: Computational Methods in Mechanistic Studies

Study Focus Computational Method Level of Theory (Example) Insights Gained Reference
Transition State Analysis DFT B3LYP/6-31G(d) Geometry and energy of transition states rsc.org
Reaction Pathways DFT with Solvation Model M06-2X/6-311+G(d,p) with SMD Relative Gibbs free energies of competing pathways nih.gov
Non-Covalent Interactions IGMH Analysis Post-DFT analysis Identification of key stabilizing interactions (e.g., CH-π) chemrxiv.org
Steric Repulsion Gradient Isosurface Analysis B3LYP/6-31G* Visualization of steric clashes in crowded molecules acs.org

Kinetic Isotope Effect Studies for Mechanism Determination (e.g., Deuterium (B1214612) Kinetic Isotope Effects)

Kinetic Isotope Effect (KIE) studies are a powerful and sensitive tool for elucidating reaction mechanisms, including those in asymmetric catalysis. The KIE compares the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes (e.g., hydrogen, ¹H, is replaced by deuterium, ²H or D). A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step (RDS) of the reaction. The magnitude of the deuterium KIE (kH/kD) can provide significant insight: a large kH/kD value (typically > 2) suggests that the C-H bond is being cleaved in the RDS, whereas a value close to unity implies that C-H bond breaking is not involved in the slowest step of the reaction. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide valuable information about changes in hybridization or steric environment at the transition state.

While specific, detailed kinetic isotope effect studies focusing exclusively on catalysis by (S)-Bicyclo[2.2.2]octan-2-amine are not extensively documented in peer-reviewed literature, the principles of using KIEs have been applied to reactions involving the broader class of chiral ligands based on the bicyclo[2.2.2]octane and related bicyclo[2.2.2]octadiene scaffolds. These studies are crucial for understanding the mechanistic pathways and for the rational design of more efficient catalysts.

A pertinent example involves the rhodium(I)-catalyzed enantioselective insertion of a carbenoid into a Si-H bond, a reaction that provides efficient access to valuable functional chiral silanes. In this study, a C₁-symmetric chiral bicyclo[2.2.2]octadiene ligand was used in conjunction with a rhodium(I) precursor to catalyze the reaction between α-diazoesters and silanes. To probe the mechanism, deuterium-labeling kinetic isotope studies were performed.

The reaction was carried out with both a standard silane (B1218182) (containing a Si-H bond) and its deuterated analogue (containing a Si-D bond). The rates of the two reactions were then compared to determine the KIE.

Deuterium Kinetic Isotope Effect in Rh(I)-Catalyzed Si-H Insertion
ReactantsCatalyst SystemKinetic Isotope Effect (kH/kD)Mechanistic Implication
α-diazoester + PhMe₂SiH (or PhMe₂SiD)[Rh(cod)Cl]₂ / Chiral Bicyclo[2.2.2]octadiene Ligand1.5Suggests a concerted mechanism where the Si-H bond adds to the rhodium-carbenoid center via a three-center transition state. The Si-H bond cleavage is part of the rate-determining step, but the low KIE value is characteristic of such concerted insertions rather than a stepwise oxidative addition/reductive elimination pathway. acs.org
α-diazophosphonate + PhMe₂SiH (or PhMe₂SiD)[Rh(cod)Cl]₂ / Chiral Bicyclo[2.2.2]octadiene Ligand1.6Reinforces the conclusion of a concerted mechanism for a different class of diazo compounds, indicating the generality of the mechanistic pathway. acs.org

The observed KIE values of 1.5 and 1.6 are considered small but significant. acs.org They indicate that the Si-H bond is indeed being cleaved in the rate-determining step of the reaction. However, the magnitude is not large enough to support a mechanism involving a linear proton transfer. Instead, these values are highly consistent with a concerted, three-center transition state where the Si-H bond adds across the rhodium-carbene bond. acs.org This mechanistic insight, derived directly from KIE studies, helps to explain the high levels of stereocontrol observed in the reaction and provides a basis for the further optimization of the chiral ligand and reaction conditions.

In a similar vein, KIE studies have been instrumental in understanding reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), a structurally related achiral amine. For instance, in the aza-Morita-Baylis-Hillman (aza-MBH) reaction, KIE experiments using α-deuterio-methyl acrylate (B77674) helped to elucidate the roles of the Lewis acid and Brønsted base components of the catalytic system, supporting the importance of the nucleophilicity of the generated enolate and the basicity of the catalyst in promoting the reaction.

These examples underscore the utility of deuterium kinetic isotope effects in providing detailed mechanistic information for reactions catalyzed by compounds featuring the bicyclo[2.2.2]octane framework. By determining whether a specific C-H (or Si-H, etc.) bond cleavage is rate-limiting, researchers can build accurate models of the transition states that control enantioselectivity, leading to a more profound understanding of asymmetric catalysis.

Advanced Topics and Future Research Directions

Development of Novel Bicyclo[2.2.2]octane Scaffolds with Enhanced Chirality and Tunability

The quest for more efficient and selective asymmetric catalysts has spurred the development of new bicyclo[2.2.2]octane-based scaffolds that offer enhanced chirality and greater potential for fine-tuning. Researchers have moved beyond the simple amine to create more complex and functionalized derivatives that can form highly organized catalytic pockets.

A significant breakthrough in this area is the design and synthesis of cis-2,5-diaminobicyclo[2.2.2]octane. researchgate.netnih.gov This C₂-symmetric diamine has proven to be an exceptional scaffold that, much like the well-established trans-1,2-diaminocyclohexane, can be readily converted into salen-type ligands. researchgate.netnih.gov The condensation of this diamine with various salicylaldehydes yields a range of salen ligands capable of coordinating with a variety of transition metals. researchgate.netnih.gov The rigid bicyclic framework imparts a well-defined chiral environment around the metal center, leading to predictable and high levels of stereocontrol in catalytic reactions. researchgate.netnih.gov A key advantage of these salen complexes is their tunability; by modifying the substituents on the salicylaldehyde (B1680747) component, both the steric and electronic properties of the catalyst can be precisely adjusted to optimize performance for specific transformations. researchgate.netnih.gov

Another innovative scaffold is 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) and its derivatives. researchgate.netnih.govacs.orgnih.gov This highly constrained bicyclic β-amino acid possesses a unique structure with a sterically hindered bridgehead primary amine and an endocyclic chiral center, resulting in significantly reduced conformational freedom. researchgate.netnih.govacs.orgnih.gov This rigidity and the inherent bulkiness of the scaffold have a profound impact on the spatial arrangement of appended functionalities, making it an excellent building block for chiral catalysts. researchgate.netnih.govacs.orgnih.gov For instance, the corresponding 1,2-diaminobicyclo[2.2.2]octane (DABO), derived from ABOC, has been successfully employed in the synthesis of new chiral ligands for copper-catalyzed asymmetric Henry reactions. researchgate.netnih.govacs.orgnih.gov Furthermore, tripeptides incorporating the ABOC residue have been shown to be effective organocatalysts for the aldol (B89426) reaction, demonstrating high enantioselectivity. researchgate.netnih.govacs.orgnih.gov

The table below summarizes some of these novel scaffolds and their key features.

Scaffold NameKey Structural FeaturesAdvantages in Catalysis
cis-2,5-Diaminobicyclo[2.2.2]octaneC₂-symmetric diamine on a rigid bicyclic frame.Forms tunable salen-metal complexes with well-defined chiral pockets. researchgate.netnih.gov
1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (ABOC)Highly constrained bicyclic β-amino acid with a bridgehead amine.Reduced conformational freedom and significant steric influence. researchgate.netnih.govacs.orgnih.gov
1,2-Diaminobicyclo[2.2.2]octane (DABO)Chiral 1,2-diamine derived from ABOC.Effective ligand for metal-catalyzed reactions like the asymmetric Henry reaction. researchgate.netnih.govacs.orgnih.gov

Exploration of New Asymmetric Catalytic Transformations Beyond Current Applications

Ligands and organocatalysts derived from (S)-bicyclo[2.2.2]octan-2-amine and its more advanced scaffolds are continually being explored in a widening array of asymmetric catalytic transformations. While initial applications focused on well-established reactions, recent research has ventured into more novel and challenging areas of synthesis.

One such area is the asymmetric C-H activation. Chiral cyclopentadienyl (B1206354) (Cp) rhodium(I) complexes bearing C₂-symmetric bicyclo[2.2.2]octane-fused Cp ligands have been developed. acs.orgbohrium.com These catalysts have been successfully applied to the asymmetric C-H activation of N-methoxybenzamides with quinones, producing chiral hydrophenanthridinones in good yields and with excellent enantioselectivities (up to 99% ee). acs.orgbohrium.com Structural analysis of these catalysts reveals that the bicyclo[2.2.2]octane framework creates a unique steric environment around the metal center that is distinct from other common chiral Cp ligands, which may account for their superior performance in these transformations. acs.orgbohrium.com

The utility of bicyclo[2.2.2]octane-based catalysts has also been demonstrated in various cycloaddition reactions. For example, chromium(III)-salen complexes derived from cis-2,5-diaminobicyclo[2.2.2]octane are highly effective catalysts for the hetero-Diels-Alder reaction. acs.org These catalysts have also been shown to promote the Nozaki-Hiyama-Kishi reaction with high efficiency and stereoselectivity. acs.org Furthermore, organocatalytic tandem Michael-Michael additions have been developed using bifunctional primary amine-thioureas to generate bicyclo[2.2.2]octan-2-one derivatives with excellent diastereoselectivity.

The following table provides a snapshot of some of the novel asymmetric transformations catalyzed by bicyclo[2.2.2]octane derivatives.

Catalytic TransformationCatalyst TypeSubstratesProductsKey Findings
Asymmetric C-H ActivationChiral CpRh(I) complex with bicyclo[2.2.2]octane-fused ligandN-methoxybenzamides and quinonesChiral hydrophenanthridinonesUp to 99% ee, unique steric environment provided by the scaffold. acs.orgbohrium.com
Hetero-Diels-Alder ReactionCr(III)-salen complex of cis-2,5-diaminobicyclo[2.2.2]octaneDienes and aldehydesChiral dihydropyransHigh efficiency and excellent stereoselectivity. acs.org
Nozaki-Hiyama-Kishi ReactionCr(III)-salen complex of cis-2,5-diaminobicyclo[2.2.2]octaneAldehydes and allyl halidesChiral homoallylic alcoholsHigh efficiency and stereoselectivity. acs.org
Asymmetric Henry (Nitroaldol) ReactionCu(I)-salen complex of reduced cis-2,5-diaminobicyclo[2.2.2]octaneAldehydes and nitroalkanesChiral β-nitro alcoholsExcellent efficiency, applied in the synthesis of (S)-Propranolol. nih.govresearchgate.net

Integration of Bicyclo[2.2.2]octane Catalysts in Continuous Flow Chemistry and Scalable Processes

The translation of catalytic discoveries from the laboratory to industrial applications necessitates the development of scalable and efficient processes. Continuous flow chemistry offers numerous advantages in this regard, including improved heat and mass transfer, enhanced safety, and the potential for automation. The integration of bicyclo[2.2.2]octane-based catalysts into such systems is a burgeoning area of research.

The development of recyclable catalysts is another critical aspect of scalability. Fluorous-tagged cinchona alkaloids have been shown to be effective recyclable promoters for the asymmetric fluorination of β-ketoesters using Selectfluor. mdpi.com After the reaction, the fluorous-tagged catalyst can be readily separated from the product mixture via fluorous solid-phase extraction and reused multiple times without a significant loss of activity or enantioselectivity. mdpi.com This approach could be adapted for chiral bicyclo[2.2.2]octane-based catalysts, enhancing their practicality for large-scale synthesis.

While the application of chiral bicyclo[2.2.2]octane catalysts in continuous flow asymmetric synthesis is still an emerging field, the broader progress in flow chemistry with other catalyst types provides a clear roadmap. nih.gov For instance, the use of packed-bed reactors with immobilized organocatalysts for Michael additions and other transformations demonstrates the feasibility of this approach. acs.org A recent review on continuous flow hydrogenation also highlights the synthesis of a trans-3-amino-bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester derivative, indicating the growing interest in applying flow technologies to the synthesis of these complex scaffolds. researchgate.net

Sustainable Synthesis and Catalysis with Bicyclo[2.2.2]octane Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes and catalytic processes. For bicyclo[2.2.2]octane derivatives, this translates to efforts to develop more sustainable methods for both the synthesis of the chiral scaffolds themselves and their application in catalysis.

Biocatalysis offers a powerful and environmentally benign approach to the synthesis of chiral molecules. The use of enzymes, either as isolated proteins or in whole-cell systems, can provide exquisite chemo-, regio-, and enantioselectivity under mild reaction conditions. researchgate.net There is growing interest in applying biocatalytic methods to produce chiral amines from ketones, a strategy that could be employed for the synthesis of (S)-bicyclo[2.2.2]octan-2-amine or its precursors. nih.gov For example, the stereoselective bioreduction of a bicyclo[2.2.2]octan-2-one derivative has been achieved with high enantiomeric and diastereomeric excess using engineered Saccharomyces cerevisiae and Escherichia coli. researchgate.net Such enzymatic transformations represent a promising green alternative to traditional chemical methods.

The use of renewable feedstocks is another cornerstone of sustainable chemistry. While many current syntheses of bicyclo[2.2.2]octane scaffolds rely on petrochemical-derived starting materials like benzoic acid, future research will likely focus on developing routes from biomass. nih.govresearchgate.net For instance, the development of alkyl bicyclo[2.2.2]octanes as high-energy-density bio-aviation fuels from renewable sources highlights the potential for accessing this bicyclic core from non-fossil feedstocks. dntb.gov.ua

In the realm of catalysis, the use of bio-based solvents is gaining traction as a means to reduce the environmental impact of chemical reactions. mdpi.comencyclopedia.pub Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, have been shown to be effective media for various asymmetric catalytic reactions, in some cases even improving selectivity compared to traditional petroleum-based solvents. mdpi.comencyclopedia.pub The application of these green solvents in reactions catalyzed by bicyclo[2.2.2]octane derivatives is a logical next step in making these processes more sustainable.

The combination of catalyst recycling, as discussed in the previous section, with the use of biocatalysis and renewable resources will be crucial in advancing the sustainability of chemistries involving (S)-bicyclo[2.2.2]octan-2-amine and its derivatives.

Q & A

Q. What are the primary synthetic routes for (S)-Bicyclo[2.2.2]octan-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via transition metal-catalyzed reactions (e.g., Pd or Ni catalysts) under optimized solvent systems (e.g., THF or DCM). Key steps include cyclization of precursor amines and stereoselective reduction. Yield and purity depend on:
  • Catalyst choice : Transition metals enhance regioselectivity.
  • Temperature : Lower temperatures (~0–25°C) reduce side reactions.
  • Protecting groups : Boc or Fmoc groups stabilize intermediates .
  • Example data table:
Reaction StepCatalystSolventYield (%)Purity (%)
CyclizationPd(OAc)₂THF6592
ReductionNaBH₄MeOH7888

Q. How does the rigid bicyclo[2.2.2]octane framework influence the compound’s physicochemical properties?

  • Methodological Answer : The bicyclic structure imparts high rigidity, reducing conformational flexibility. This enhances:
  • Thermal stability : Decomposition >250°C (vs. linear amines at ~150°C).
  • Solubility : Lower polarity due to hydrophobic bicyclic core; sparingly soluble in water (<1 mg/mL) but soluble in DMSO or chloroform.
  • Steric effects : Hindered nucleophilic attack at the bridgehead amine .

Q. What spectroscopic techniques are critical for characterizing (S)-Bicyclo[2.2.2]octan-2-amine?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify bridgehead protons (δ 1.5–2.5 ppm) and quaternary carbons.
  • IR Spectroscopy : N-H stretching (~3300 cm⁻¹) confirms secondary amine.
  • X-ray crystallography : Resolves absolute (S)-configuration and bond angles .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-Bicyclo[2.2.2]octan-2-amine be optimized using chiral catalysts?

  • Methodological Answer : Chiral phosphine ligands (e.g., BINAP) with Ru or Rh catalysts enable asymmetric hydrogenation of imine precursors. Key parameters:
  • Ligand-to-metal ratio : 1:1 for optimal stereocontrol.
  • Pressure : H₂ at 50–100 psi minimizes racemization.
  • Substrate scope : Bulky substituents on the bicyclic core reduce enantiomeric excess (ee) by 10–15% .

Q. What computational models predict the biological activity of (S)-Bicyclo[2.2.2]octan-2-amine derivatives?

  • Methodological Answer :
  • Docking studies : Use Schrödinger Suite or AutoDock to simulate binding to targets like GPCRs or ion channels.
  • QSAR models : Correlate substituent electronegativity (e.g., -F, -CF₃) with antiviral IC₅₀ values. Example findings:
  • Difluoromethyl derivatives (C9H16ClF2N) show 3x higher activity against influenza A due to enhanced membrane permeability .

Q. How do structural analogs (e.g., DABCO or norbornane derivatives) compare in enzyme inhibition assays?

  • Methodological Answer :
  • Comparative assay design : Test IC₅₀ against acetylcholinesterase (AChE) or monoamine oxidases (MAO).
  • Data table :
CompoundAChE IC₅₀ (µM)MAO-B IC₅₀ (µM)
(S)-Bicyclo[2.2.2]octan-2-amine12.345.6
DABCO28.9>100
Norbornane-2-amine18.767.8
  • Conclusion : The bicyclo[2.2.2] scaffold enhances AChE affinity due to reduced steric hindrance .

Q. What strategies mitigate instability of (S)-Bicyclo[2.2.2]octan-2-amine under acidic conditions?

  • Methodological Answer :
  • Protection : Convert amine to hydrochloride salt (stable at pH >4).
  • Formulation : Encapsulate in liposomes (size: 100–200 nm) to prevent protonation.
  • Degradation analysis : HPLC-MS identifies oxidation byproducts (e.g., bicyclo[2.2.2]octanone) under accelerated conditions (40°C/75% RH) .

Contradictions and Resolutions

  • vs. 16 : While emphasizes synthetic utility, highlights antiviral activity in structurally similar compounds. Resolution: Focus on scaffold modifications (e.g., fluorination) to bridge synthesis and bioactivity .

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